molecular formula C23H25NO6S B281465 METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281465
M. Wt: 443.5 g/mol
InChI Key: IFAZNZOGEKHRCI-UHFFFAOYSA-N
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Description

METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a significant structural motif in many biologically active molecules. The presence of sulfonyl and butyryl groups further enhances its chemical reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through various methods such as the cyclization of appropriate precursors. The introduction of the butyryl and sulfonyl groups can be achieved through acylation and sulfonylation reactions, respectively. These reactions often require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Its reactivity and functional groups make it useful in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: This compound is structurally similar but has a different substitution pattern on the phenyl ring.

    METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)BUTANAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: Another similar compound with slight variations in the functional groups attached to the benzofuran core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 5-[butanoyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H25NO6S/c1-6-7-21(25)24(31(27,28)20-12-14(2)8-9-15(20)3)17-10-11-19-18(13-17)22(16(4)30-19)23(26)29-5/h8-13H,6-7H2,1-5H3

InChI Key

IFAZNZOGEKHRCI-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=CC(=C3)C)C

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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